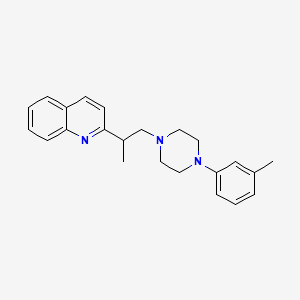
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-(3-methylphenyl)piperazine can be synthesized by reacting 3-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative is reacted with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and piperazine rings. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions
Dihydroquinoline Derivatives: Formed through reduction reactions
Halogenated Quinoline Derivatives: Formed through halogenation reactions
科学的研究の応用
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives and their interactions with enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, making the compound a potential candidate for neurological research.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Piperazine: A simple piperazine derivative used as an anthelmintic.
Quinoline: The parent compound of the quinoline family.
Uniqueness
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is unique due to its combined quinoline and piperazine structures, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research in medicinal chemistry and drug development.
特性
CAS番号 |
126921-41-3 |
|---|---|
分子式 |
C23H27N3 |
分子量 |
345.5 g/mol |
IUPAC名 |
2-[1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-yl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-18-6-5-8-21(16-18)26-14-12-25(13-15-26)17-19(2)22-11-10-20-7-3-4-9-23(20)24-22/h3-11,16,19H,12-15,17H2,1-2H3 |
InChIキー |
DQRTZLGXPSQCPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



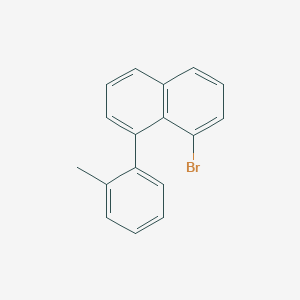
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
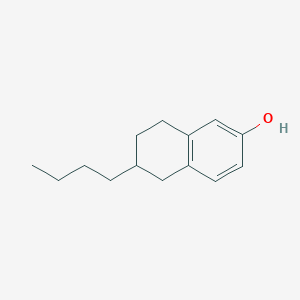
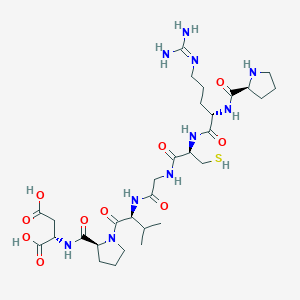
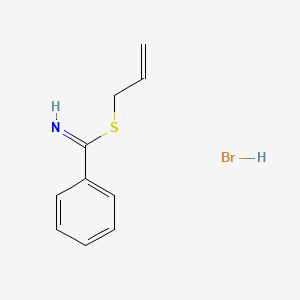
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)

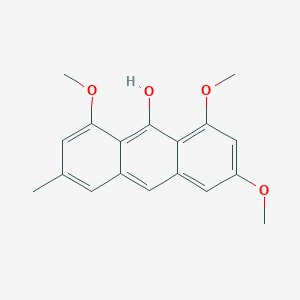
silane](/img/structure/B14276854.png)
